REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[B:9](Br)(Br)[Br:10]>C(Cl)Cl>[Br:10][B:9]1[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
connected to an Erlenmeyer flask
|
Type
|
CUSTOM
|
Details
|
The solvent and excess hydrogen bromide were removed by distillation at 20 mm Hg
|
Type
|
CUSTOM
|
Details
|
evacuated overnight at 30 mm
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The solid was warmed cautiously to
|
Type
|
CUSTOM
|
Details
|
Ultimately, at a pressure of 10-15 mm an a mantle temperature of about 130° C., there was formed a colorless distillate at a head temperature of about 95° C
|
Type
|
CUSTOM
|
Details
|
The liquid crystallized rapidly
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrB1OC2=C(O1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 kg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |